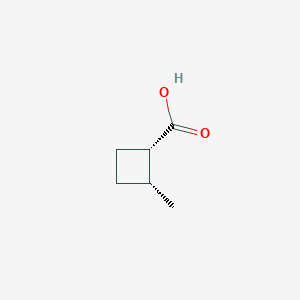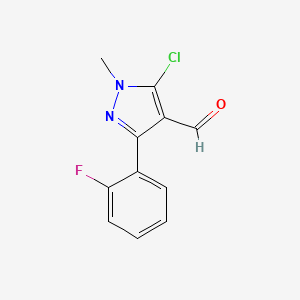
5-Chloro-3-(2-fluorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the 3-position, a methyl group at the 1-position, and a carboxaldehyde group at the 4-position
Métodos De Preparación
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be achieved through several synthetic routes. One common method involves the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride. This reaction typically requires the use of a Friedel-Crafts catalyst, such as aluminum chloride, to facilitate the acylation process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and appropriate catalysts or reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological targets. It can be employed in assays to investigate the activity of specific enzymes or receptors.
Medicine: Research into its potential therapeutic applications includes exploring its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It can also be used in the formulation of specialty chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby reducing the enzyme’s catalytic activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the fluorophenyl group, which may result in different chemical and biological properties.
3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the chloro group, which may affect its reactivity and interactions with biological targets.
5-Chloro-3-phenyl-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound has a phenyl group instead of a fluorophenyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8ClFN2O |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
5-chloro-3-(2-fluorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClFN2O/c1-15-11(12)8(6-16)10(14-15)7-4-2-3-5-9(7)13/h2-6H,1H3 |
Clave InChI |
GYXLRFPEIXOTGA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2=CC=CC=C2F)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
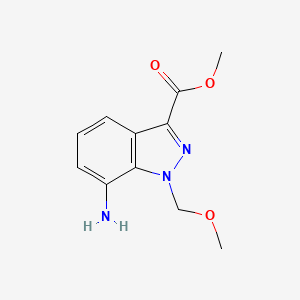

![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
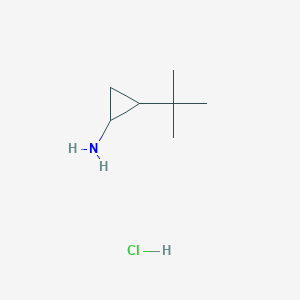

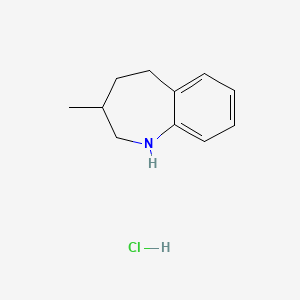




![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
